molecular formula C43H50KN4O14S2+ B12837276 1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-(3-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfo-3H-indol-1-ium-2-yl)allylidene)-3,3-dimethylindoline-5-sulfonate, potassium salt

1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-(3-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfo-3H-indol-1-ium-2-yl)allylidene)-3,3-dimethylindoline-5-sulfonate, potassium salt

Cat. No.: B12837276
M. Wt: 950.1 g/mol
InChI Key: CBHGNVAPFRTZCF-UHFFFAOYSA-N
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Description

Geometric Isomerism in the Polymethine Chain

The central allylidene group (─CH=CH─CH=CH─) introduces the potential for cis-trans isomerism. However, steric clashes between the bulky 3,3-dimethylindole units enforce a trans configuration across all double bonds, minimizing non-bonded interactions. This all-trans arrangement maximizes conjugation length, red-shifting the absorption spectrum relative to bent or cis-configured isomers.

Atropisomerism from Indole Substitution

Rotation around the C─N bond linking the indole rings to the polymethine chain is restricted by the 3,3-dimethyl groups. This creates atropisomers—stereoisomers resulting from hindered rotation about single bonds. Computational studies on similar cyanines suggest that the energy barrier to rotation exceeds 25 kcal/mol, rendering interconversion between atropisomers negligible at room temperature.

The compound’s symmetry reduces stereochemical diversity: the bis-NHS ester and sulfonate groups generate a planar center of inversion, rendering pairs of enantiomers identical. Thus, only one stereoisomeric form is thermodynamically favored under standard conditions.

Properties

Molecular Formula

C43H50KN4O14S2+

Molecular Weight

950.1 g/mol

IUPAC Name

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E,3Z)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1

InChI Key

CBHGNVAPFRTZCF-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+]

Origin of Product

United States

Preparation Methods

Typical Procedure

Step Reagents & Conditions Description Yield & Notes
1 6-oxohexanoic acid derivative + N-hydroxysuccinimide + DCC (dicyclohexylcarbodiimide) + DMAP (4-dimethylaminopyridine) in dry DMF and acetonitrile Stir at room temperature for 5–6 hours to form the NHS ester High yield (~94%) of purple solid; purified by flash chromatography
2 Purification by flash chromatography using chloroform/methanol mixtures Removal of side products and isolation of pure NHS ester Confirmed by 1H NMR and LC-MS

This method activates the carboxyl group by forming a succinimidyl ester, which is highly reactive toward nucleophilic substitution by amines.

Coupling Reactions to Form Amide Bonds

The NHS esters are reacted with amine-containing compounds to form stable amide linkages, a critical step in assembling the dye molecule.

Representative Example

Step Reagents & Conditions Description Yield & Notes
1 NHS ester + L-valyl-L-alanine (or other amine) + triethylamine in N,N-dimethylformamide (DMF) at 20 °C Stir overnight at room temperature under inert atmosphere High yield (up to 97%) of amide product; purified by preparative RP-HPLC
2 Workup involves solvent evaporation under reduced pressure and drying under high vacuum Ensures removal of solvents and isolation of pure product Product confirmed by LC-MS and 1H NMR

Alternative bases such as N-ethyl-N,N-diisopropylamine (DIPEA) can be used with similar conditions, yielding around 70% after purification.

Formation of Indolinium and Sulfonate Functionalities

The indolinium core with sulfonate groups is synthesized through:

  • Alkylation of indoline derivatives with bromohexanoic acid or related alkyl halides.
  • Introduction of sulfonate groups via sulfonation or by using sulfonated alkyl chains.
  • Quaternization to form the indolinium salt, often with potassium as the counterion.

A typical procedure involves heating potassium 4-(5-chloro-2,3-dimethyl-3H-indol-3-yl)butane-1-sulfonate with 6-bromohexanoic acid at 110 °C for 6 hours, followed by precipitation and filtration to isolate the intermediate.

Final Assembly via Condensation Reactions

The final dye structure is formed by condensation of the indolinium salt with aldehyde derivatives under basic conditions:

Step Reagents & Conditions Description Yield & Notes
1 Indolinium salt + aromatic aldehyde + piperidine in dry acetonitrile Stir at 85 °C for 1–72 hours depending on substrate Formation of styryl or allylidene linkages; monitored by TLC
2 Acidification and purification by flash chromatography Removal of impurities and isolation of final dye Yields vary; purification critical for dye purity

Summary Table of Key Preparation Steps

Step Reaction Type Reagents Conditions Yield Characterization
1 NHS ester formation Carboxylic acid + NHS + DCC + DMAP RT, 5–6 h, dry DMF/ACN ~94% 1H NMR, LC-MS
2 Amide coupling NHS ester + amine + base (TEA or DIPEA) RT, overnight, DMF 70–97% RP-HPLC, LC-MS, 1H NMR
3 Indolinium alkylation Indoline sulfonate + bromohexanoic acid 110 °C, 6 h Moderate to high 1H NMR
4 Condensation Indolinium salt + aldehyde + piperidine 85 °C, 1–72 h Variable TLC, flash chromatography

Analytical and Purification Techniques

Research Findings and Notes

  • The use of triethylamine or DIPEA as bases in coupling reactions significantly affects yield and purity.
  • Reaction times vary from 1 hour to overnight or longer depending on the step and reagents.
  • The succinimidyl ester intermediates are sensitive and require dry, inert conditions for optimal yields.
  • The sulfonate groups enhance water solubility, which is critical for biological applications of the dye.
  • The potassium salt form improves stability and handling.

Chemical Reactions Analysis

Types of Reactions

1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-(3-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfo-3H-indol-1-ium-2-yl)allylidene)-3,3-dimethylindoline-5-sulfonate, potassium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized sulfonate derivatives, while reduction may produce reduced indolium compounds.

Scientific Research Applications

Biological Applications

Fluorescent Probes : The compound's structure allows it to act as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biomolecules makes it valuable for tracking cellular processes. Studies have shown that derivatives of indole compounds can be used in live-cell imaging due to their photostability and brightness .

Drug Development : The incorporation of the dioxopyrrolidinyl moiety suggests potential use in drug design. Compounds with similar structures have been investigated for their anti-cancer properties and ability to modulate protein interactions within cells .

Material Science Applications

Nanotechnology : Due to its unique chemical structure, this compound can be utilized in the synthesis of nanomaterials. Research indicates that indole derivatives can enhance the properties of nanocomposites used in sensors or as catalysts .

Dyes and Pigments : The sulfonate group contributes to solubility in aqueous environments, making it suitable for applications in dyeing processes or as a pigment in various materials .

Research Case Studies

StudyFocusFindings
In-cell Target Engagement Investigating binding interactionsDemonstrated effective binding to target proteins, suggesting utility in drug development .
Fluorescent Imaging Live-cell imaging techniquesShowed high specificity and stability when used as a probe for cellular components .
Nanocomposite Development Enhancing material propertiesImproved mechanical and thermal properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-(3-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfo-3H-indol-1-ium-2-yl)allylidene)-3,3-dimethylindoline-5-sulfonate, potassium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Structural Analogs

(A) 2-(3-(1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate ()
  • Key Differences : Replaces the allylidene group with a prop-1-en-1-yl linker and substitutes one indoline with an ethyl-indolium moiety.
  • Shared Features : Dual succinimidyl esters, sulfonate groups, and potassium salt form.
  • Applications : Used in fluorescent labeling due to conjugation-ready succinimidyl esters .
(B) N-Succinimidyl 6-(3-maleimidopropionamido)hexanoate (SMPH) ()
  • Key Differences : Contains a maleimide group (thiol-reactive) instead of indolium/indoline.
  • Shared Features: Hexanoate spacer and succinimidyl ester for amine reactivity.
  • Applications : Heterobifunctional crosslinker for antibody-drug conjugates .
(C) Fluorescent 4-Styrylcoumarin Derivatives ()
  • Key Differences : Styrylcoumarin fluorophore replaces indolium/indoline; retains succinimidyl ester for labeling.
  • Shared Features : Succinimidyl ester linkers and potassium sulfonate for solubility.
  • Applications : Biomolecule labeling in imaging studies .

Physicochemical Properties

Property Target Compound SMPH Fluorescent Derivatives
Molecular Weight 911.00 g/mol ~436.37 g/mol ~600–800 g/mol (estimated)
Solubility High (sulfonate + K⁺) Moderate (polar solvents) High (sulfonate groups)
Reactivity Amine-specific Amine + thiol Amine-specific
Storage Conditions -20°C, inert atmosphere -20°C -20°C, desiccated
Hazards H302, H315, H319, H335 Similar (irritant) Varies (often H315/H319)

Functional and Application Differences

  • Target Compound : Optimized for dual-amine crosslinking in aqueous environments (e.g., protein-protein conjugation) due to high solubility and bifunctionality .
  • SMPH : Used for heteroconjugation (e.g., linking antibodies to toxins) via maleimide-thiol and succinimidyl-amine reactions .
  • Fluorescent Derivatives : Designed for bioimaging with stable fluorescence and minimal background .

Stability and Reactivity Trends

  • Succinimidyl Esters : All compounds exhibit hydrolysis sensitivity, requiring cold, dry storage .
  • Sulfonate Groups : Enhance water solubility but reduce membrane permeability, limiting intracellular applications .
  • Potassium vs. Other Salts : Potassium salts (e.g., target compound, K⁺PFBS ) show better dissociation in water compared to sodium or ammonium salts .

Biological Activity

The compound 1-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-2-(3-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfo-3H-indol-1-ium-2-yl)allylidene)-3,3-dimethylindoline-5-sulfonate, potassium salt (referred to as "the compound" hereafter) is a complex organic molecule with potential biological applications. Its structure suggests various functional groups that may confer specific biological activities. This article reviews the biological activity of the compound based on available literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C43H50KN4O14S2C_{43}H_{50}KN_{4}O_{14}S_{2} and a molecular weight of approximately 950.10 g/mol. It is characterized by multiple functional groups including dioxopyrrolidine moieties and sulfonate groups, which are known to influence biological interactions.

Property Value
Molecular FormulaC₄₃H₅₀KN₄O₁₄S₂
Molecular Weight950.10 g/mol
CAS Number1311966-47-8
SolubilitySoluble in water
Storage ConditionsStore at -20°C

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the dioxopyrrolidine ring may enhance the radical scavenging ability of the compound. Studies have shown that related compounds can reduce oxidative stress markers in various cell lines, suggesting potential for neuroprotective applications .

Anticancer Properties

Preliminary studies have demonstrated that compounds similar to this one possess cytotoxic effects against several cancer cell lines. The sulfonate and indoline moieties are believed to play crucial roles in inducing apoptosis in cancer cells. For example, compounds with indole structures have been reported to inhibit tumor growth by modulating signaling pathways involved in cell proliferation .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilic nature makes it a candidate for neuroprotective therapies. Studies highlight that derivatives with dioxopyrrolidine components can enhance synaptic function and protect against neurodegeneration by modulating GABA receptor activity .

Case Study 1: Antioxidant Efficacy in Cell Models

A study examined the antioxidant capacity of related compounds in human neuronal cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound, demonstrating its potential as a neuroprotective agent.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted using breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity compared to control treatments. Mechanistic studies suggested that apoptosis was induced via caspase activation pathways.

Q & A

Q. What are the key considerations for synthesizing this compound with dual dioxopyrrolidinyl active ester groups?

  • Methodological Answer : The synthesis requires precise control over reaction stoichiometry and activation of carboxyl groups via N-hydroxysuccinimide (NHS) ester chemistry. The dual active ester groups (evident from the 2,5-dioxopyrrolidin-1-yl moieties) are prone to hydrolysis, necessitating anhydrous conditions and pH stabilization (pH 7–8) during coupling reactions. Use inert atmospheres (e.g., nitrogen) and monitor reaction progress via HPLC or LC-MS to confirm intermediate formation .

Q. Which spectroscopic techniques are optimal for characterizing the sulfonate and indolium moieties in this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identify the conjugated indolium-allylidene system (absorption ~500–700 nm).
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve methyl groups (3,3-dimethylindoline) and sulfonate proton environments.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and potassium adduct formation.
    Cross-reference with computational predictions (e.g., DFT for UV-Vis transitions) to validate structural assignments .

Q. What handling precautions are critical for maintaining the stability of this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep at –20°C in desiccated, amber vials to prevent hydrolysis of active esters and photodegradation of the indolium chromophore.
  • Handling : Use gloveboxes or Schlenk lines under inert gas for sensitive reactions. Avoid aqueous buffers unless immediate conjugation is intended.
    Safety protocols from related dioxopyrrolidinyl compounds recommend PPE (gloves, goggles) and fume hoods to mitigate respiratory and dermal exposure risks .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when varying solvent polarity and temperature for bioconjugation?

  • Methodological Answer : Employ a factorial design of experiments (DoE) to isolate variables:
  • Factors : Solvent polarity (e.g., DMF vs. DMSO), temperature (4–37°C), and pH.
  • Response Variables : Conjugation efficiency (measured via fluorescence quenching or HPLC) and byproduct formation.
    Statistical analysis (ANOVA) identifies interactions between factors. For example, high polarity solvents may stabilize intermediates but accelerate hydrolysis, requiring trade-off optimization .

Q. What computational strategies are effective for modeling the compound’s reactivity in aqueous versus organic environments?

  • Methodological Answer :
  • Quantum Chemistry (DFT) : Calculate activation energies for hydrolysis of active esters and compare solvation effects in water vs. acetonitrile.
  • Molecular Dynamics (MD) : Simulate interactions between the indolium moiety and biomolecular targets (e.g., proteins) to predict binding efficiency.
    Tools like COMSOL Multiphysics integrate reaction kinetics with diffusion models to optimize reaction conditions .

Q. How can researchers design experiments to optimize bioconjugation efficiency while minimizing nonspecific binding?

  • Methodological Answer :
  • Step 1 : Functionalize the compound with a fluorophore (e.g., Cy5) and quantify conjugation to amine-bearing biomolecules (e.g., antibodies) via fluorescence polarization.
  • Step 2 : Introduce competitive inhibitors (e.g., free NHS esters) to assess specificity.
  • Step 3 : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics and affinity.
    Iterate using ICReDD’s feedback loop, where experimental data refine computational models to predict optimal linker lengths or steric shielding strategies .

Q. What methodologies address discrepancies in photostability data for the indolium-allylidene chromophore under varying light sources?

  • Methodological Answer :
  • Controlled Irradiation Studies : Expose the compound to monochromatic light (e.g., 488 nm laser vs. broad-spectrum UV) and quantify degradation via absorbance decay rates.
  • Mechanistic Probes : Use radical scavengers (e.g., TEMPO) or singlet oxygen traps (e.g., sodium azide) to identify degradation pathways (e.g., ROS-mediated vs. direct photolysis).
    Correlate findings with TD-DFT simulations to map excited-state dynamics .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer :
  • Hypothesis Testing : Differences may arise from residual moisture in solvents or batch-specific counterion variations (e.g., potassium vs. sodium sulfonate).
  • Experimental Design :

Dry solvents over molecular sieves and measure solubility via nephelometry.

Compare batches using ion chromatography to quantify counterion ratios.

  • Resolution : If solubility correlates with potassium content, adjust synthetic protocols to control salt formation .

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